1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
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Description
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound involves the use of trifluoromethyl ketones, which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A practical synthetic method for functionalized 1-methyl-3/5-pyrazoles involves lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H10F3NO2/c1-17-10(6-7-11(17)12(18)19)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3,(H,18,19) . The molecular weight of this compound is 269.22 .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It should be stored in a refrigerator .Safety and Hazards
Future Directions
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Future directions for research on this compound include further evaluation of its efficacy as a PET imaging agent and its potential applications in the treatment of depression and anxiety disorders.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate to form 1-(4-(trifluoromethyl)phenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(4-(trifluoromethyl)phenyl)-3-hydrazinobut-1-en-1-yl acetate, which is cyclized with methylhydrazine to form 1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "methylhydrazine" ], "Reaction": [ "Step 1: 4-(trifluoromethyl)benzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst to form 1-(4-(trifluoromethyl)phenyl)-3-oxobut-1-en-1-yl acetate.", "Step 2: 1-(4-(trifluoromethyl)phenyl)-3-oxobut-1-en-1-yl acetate is reacted with hydrazine hydrate to form 1-(4-(trifluoromethyl)phenyl)-3-hydrazinobut-1-en-1-yl acetate.", "Step 3: 1-(4-(trifluoromethyl)phenyl)-3-hydrazinobut-1-en-1-yl acetate is cyclized with methylhydrazine to form 1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid." ] } | |
CAS No. |
1781314-21-3 |
Molecular Formula |
C12H9F3N2O2 |
Molecular Weight |
270.2 |
Purity |
95 |
Origin of Product |
United States |
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